Pigment orange 16
Overview
Description
Pigment Orange 16, also known as Dianisidine Orange, is a synthetic organic pigment belonging to the disazo class. It is widely used in various industries due to its vibrant reddish-orange hue, excellent heat stability, and high tinting strength. The compound is primarily utilized in the production of plastics, coatings, inks, and rubber products.
Mechanism of Action
Target of Action
The primary targets of Pigment Orange 16 are the materials it is applied to. These can range from plastics, textiles, to various types of surfaces in the paint industry
Mode of Action
This compound is an azo compound, which means it contains the functional group R-N=N-R’, where R and R’ can be either aryl or alkyl. The azo group is responsible for the vivid orange color of the pigment . When applied to a material, the pigment’s molecules absorb certain wavelengths of light and reflect others. The reflected wavelengths appear orange to the human eye.
Result of Action
The result of this compound’s action is the production of a stable, bright orange color. This pigment is known for its excellent light and heat stability, resistance to various chemicals, and strong coloring power .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of certain chemicals can affect the stability of the pigment. Additionally, while the pigment is known for its excellent lightfastness, prolonged exposure to sunlight can lead to gradual color degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pigment Orange 16 involves a multi-step process starting with the diazotization of dianisidine. The steps are as follows:
Diazotization: Dianisidine is added to water and cooled to below 2°C. Sodium nitrite is then added under acidic conditions to form the diazotization liquid.
Coupling Reaction: The diazotization liquid is slowly added to a coupling component solution containing sodium hydroxide and acetoacetanilide. The mixture is maintained at a temperature of 10-15°C.
Heating and Precipitation: The resulting mixture is heated to 85-95°C and maintained at this temperature for 30-45 minutes.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring consistent quality and high yield. Emulsifiers and other additives may be used to enhance the properties of the final product .
Chemical Reactions Analysis
Types of Reactions
Pigment Orange 16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bonds, resulting in the formation of amines.
Substitution: The aromatic rings in this compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Amines and other reduced products.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
Pigment Orange 16 has a wide range of applications in scientific research:
Chemistry: Used as a standard pigment in various analytical techniques and studies involving organic pigments.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential use in drug delivery systems and as a marker in medical diagnostics.
Industry: Widely used in the production of plastics, coatings, inks, and rubber products due to its excellent stability and vibrant color
Comparison with Similar Compounds
Similar Compounds
- Pigment Orange 13
- Pigment Orange 34
- Pigment Orange 36
- Pigment Orange 43
Uniqueness
Pigment Orange 16 is unique due to its combination of high heat stability, vibrant reddish-orange hue, and excellent tinting strength. Compared to other similar compounds, it offers a cost-effective alternative with superior performance in various industrial applications .
Properties
IUPAC Name |
2-[[4-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-3-oxo-N-phenylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N6O6/c1-21(41)31(33(43)35-25-11-7-5-8-12-25)39-37-27-17-15-23(19-29(27)45-3)24-16-18-28(30(20-24)46-4)38-40-32(22(2)42)34(44)36-26-13-9-6-10-14-26/h5-20,31-32H,1-4H3,(H,35,43)(H,36,44) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPXHEMGDYKSFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863890 | |
Record name | C.I. Pigment Orange 16 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60863890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid; Water or Solvent Wet Solid | |
Record name | Butanamide, 2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[3-oxo-N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
6505-28-8 | |
Record name | Pigment Orange 16 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6505-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. 21160 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006505288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanamide, 2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[3-oxo-N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Pigment Orange 16 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60863890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.717 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIGMENT ORANGE 16 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVN9QAX6UH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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